N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a chlorinated aromatic compound reacts with the piperazine intermediate.
Formation of the Indole Moiety: The indole structure is typically synthesized through Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.
Coupling Reactions: The final step involves coupling the piperazine-chlorophenyl intermediate with the indole moiety, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent targeting various receptors and enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its role in various biological activities, making this compound a valuable candidate for further research and development .
Properties
Molecular Formula |
C24H27ClN4O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27ClN4O3/c1-32-22-8-3-7-20-19(22)16-21(27-20)24(31)26-10-4-9-23(30)29-13-11-28(12-14-29)18-6-2-5-17(25)15-18/h2-3,5-8,15-16,27H,4,9-14H2,1H3,(H,26,31) |
InChI Key |
VGZOWJGFVZWWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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